molecular formula C28H23ClN4O3S2 B11475122 4-{4-[(2-chlorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-{4-[(2-chlorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11475122
M. Wt: 563.1 g/mol
InChI Key: UFROLIIBGAVXNV-UHFFFAOYSA-N
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Description

“4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE” is a complex organic compound that features a diverse array of functional groups, including methoxy, chlorophenyl, benzothiazolyl, and pyrazolothiazepinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrazolothiazepinone core through cyclization reactions.
  • Introduction of the benzothiazolyl group via nucleophilic substitution.
  • Methoxylation and chlorination reactions to introduce the methoxy and chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the benzothiazolyl or pyrazolothiazepinone moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at the chlorophenyl and benzothiazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its structural complexity.

Medicine

Medicinally, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(2-Chlorophenyl)methoxy]phenyl}-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-one
  • 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-one

Uniqueness

The uniqueness of “4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE” lies in its combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C28H23ClN4O3S2

Molecular Weight

563.1 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methoxy]phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C28H23ClN4O3S2/c1-16-25-26(17-7-9-19(10-8-17)36-14-18-5-3-4-6-21(18)29)37-15-24(34)31-27(25)33(32-16)28-30-22-12-11-20(35-2)13-23(22)38-28/h3-13,26H,14-15H2,1-2H3,(H,31,34)

InChI Key

UFROLIIBGAVXNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=NC6=C(S5)C=C(C=C6)OC

Origin of Product

United States

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